

# Measuring Montelukast Concentration in Plasma: Application Notes and Protocols

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## Compound of Interest

Compound Name: Masilukast

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This document provides detailed application notes and protocols for the quantitative determination of montelukast in plasma samples. The methods described herein are based on established and validated bioanalytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

## Introduction

Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document outlines the most common and robust methods for this purpose, providing detailed experimental protocols and comparative data to aid researchers in selecting and implementing the appropriate analytical strategy.

## Analytical Methods Overview

The two predominant techniques for quantifying montelukast in plasma are HPLC-UV and LC-MS/MS.

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method offers a cost-effective and widely accessible approach for montelukast analysis. While

generally less sensitive than LC-MS/MS, it can be suitable for studies where higher plasma concentrations are expected.[\[2\]](#)

- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[\[3\]](#)[\[4\]](#) It allows for the accurate quantification of montelukast even at very low concentrations and is the preferred method for pharmacokinetic and bioequivalence studies.[\[5\]](#)

## Data Presentation: Quantitative Method Parameters

The following table summarizes key quantitative parameters from various validated methods for montelukast determination in plasma, allowing for easy comparison.

Parameter	HPLC-UV Method	LC-MS/MS Method 1	LC-MS/MS Method 2	LC-MS/MS Method 3
Linearity Range	10 - 1000 ng/mL	1.0 - 800.0 ng/mL	2.5 - 600 ng/mL	10.0 - 600.0 ng/mL
Lower Limit of Quantification (LLOQ)	10 ng/mL	1.0 ng/mL	2.5 ng/mL	10.0 ng/mL
Internal Standard (IS)	Quinine Sulphate	Montelukast-d6	Montelukast-d6	Montelukast-d6
Sample Preparation	Liquid-Liquid Extraction	Protein Precipitation	Solid Phase Precipitation	Protein Precipitation
Intra-day Precision (% CV)	< 15%	1.91 - 7.10%	5.64 - 10.65%	< 4.0%
Inter-day Precision (% CV)	< 15%	3.42 - 4.41%	Not Reported	Not Reported
Intra-day Accuracy (%)	96.23 - 108.39%	98.32 - 99.17%	Not Reported	93.0 - 107.0%
Inter-day Accuracy (%)	Not Reported	98.14 - 99.27%	Not Reported	Not Reported
Recovery (%)	53 - 62%	Not Reported	> 85%	Not Reported
Retention Time (Montelukast)	12.0 min	2.8 min	2.3 min	Not specified
Retention Time (IS)	1.9 min	2.8 min	2.3 min	Not specified

## Experimental Protocols

Detailed methodologies for the most common and effective experiments are provided below.

### Protocol 1: LC-MS/MS with Protein Precipitation

This protocol is a sensitive and specific method for the quantification of montelukast in human plasma using its deuterated internal standard, Montelukast-d6.

### 1. Materials and Reagents:

- Montelukast and Montelukast-d6 reference standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Human plasma (drug-free)
- Microcentrifuge tubes
- Autosampler vials

### 2. Preparation of Solutions:

- Stock Solutions (100 µg/mL): Prepare separate stock solutions of montelukast and Montelukast-d6 in methanol.
- Internal Standard Spiking Solution (400 ng/mL): Dilute the Montelukast-d6 stock solution in 50% methanol.
- Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with appropriate volumes of the montelukast stock solution to achieve final concentrations for the calibration curve (e.g., 1.0 - 800.0 ng/mL) and QC samples (low, mid, and high concentrations).

### 3. Sample Preparation:

- Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

- Add 50  $\mu\text{L}$  of the Montelukast-d6 internal standard spiking solution (400 ng/mL) to each tube and vortex briefly.
- Add 750  $\mu\text{L}$  of acetonitrile to precipitate plasma proteins and vortex for 5 minutes.
- Centrifuge the samples at 14,000 g for 10 minutes at ambient temperature.
- Transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.

#### 4. LC-MS/MS Conditions:

- LC System: Agilent 1200 series or equivalent
- Column: YMC-pack pro C18, 50 x 4.6 mm, S-3  $\mu\text{m}$
- Mobile Phase: 10mM ammonium formate (pH 4.0) : acetonitrile (20:80 v/v)
- Flow Rate: 0.8 mL/min
- Injection Volume: 10  $\mu\text{L}$
- Mass Spectrometer: AB Sciex API 4000 or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
  - Montelukast: m/z 586.2  $\rightarrow$  568.2
  - Montelukast-d6: m/z 592.3  $\rightarrow$  574.2

#### 5. Data Analysis:

- Quantify montelukast by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

- Determine the concentration of montelukast in the QC and unknown samples from the calibration curve.

## Protocol 2: HPLC with Fluorescence Detection and Liquid-Liquid Extraction

This protocol provides a robust method for montelukast quantification using HPLC with fluorescence detection, which offers good sensitivity.

### 1. Materials and Reagents:

- Montelukast and Quinine Sulphate (Internal Standard) reference standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- tert-Butylmethylether (analytical grade)
- Sodium bicarbonate (analytical grade)
- Human plasma (drug-free)

### 2. Preparation of Solutions:

- Montelukast Stock Solution: Prepare in methanol.
- Internal Standard Stock Solution (10 µg/mL): Prepare Quinine Sulphate in methanol.
- Calibration Standards: Spike known amounts of montelukast into 200 µL of blank human plasma to achieve the desired concentration range (e.g., 10-1000 ng/mL).

### 3. Sample Preparation (Liquid-Liquid Extraction):

- To 200 µL of human plasma sample, add 50 µL of the internal standard solution (10 µg/mL Quinine Sulphate) and vortex for 10 seconds.

- Add 50  $\mu$ L of saturated sodium bicarbonate solution and vortex for 10 seconds.
- Add 2 mL of tert-butylmethylether, vortex for 2 minutes, and then centrifuge at 5000 g for 5 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 150  $\mu$ L of the mobile phase.
- Inject 100  $\mu$ L of the reconstituted sample into the HPLC system.

#### 4. HPLC Conditions:

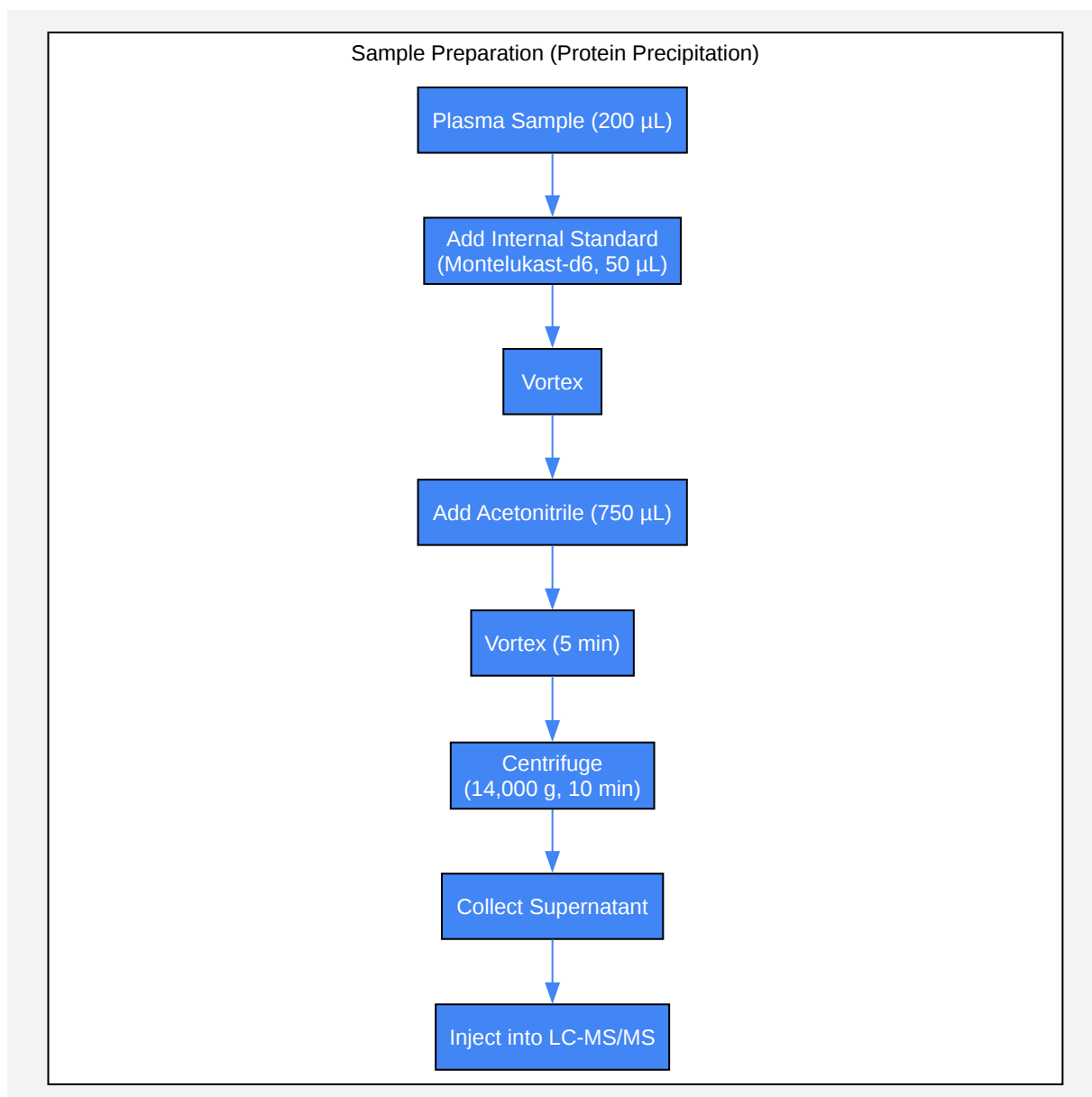
- LC System: HPLC system with a fluorescence detector.
- Column: C8 column (150 x 4.6 mm, 5 micron)
- Mobile Phase: 10 mM ammonium acetate buffer (pH 3.0) and acetonitrile (35:65 v/v)
- Flow Rate: 1.0 mL/min
- Fluorescence Detection: Excitation and emission wavelengths should be optimized for montelukast.

#### 5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of montelukast to the internal standard against the respective concentrations.
- Use linear regression analysis to determine the concentrations in unknown samples.

## Experimental Workflows and Signaling Pathways

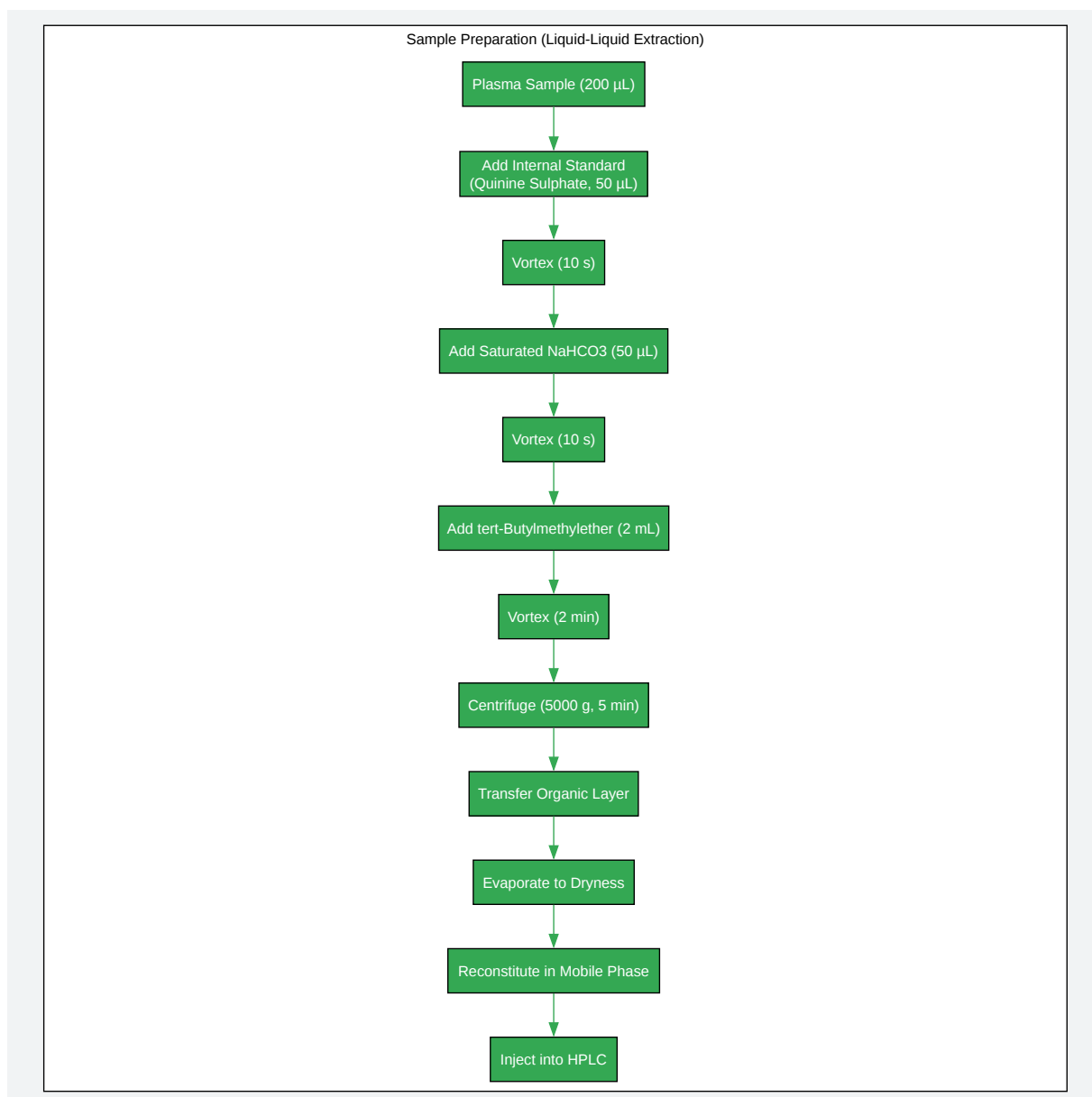
The following diagrams illustrate the experimental workflows for the described protocols.



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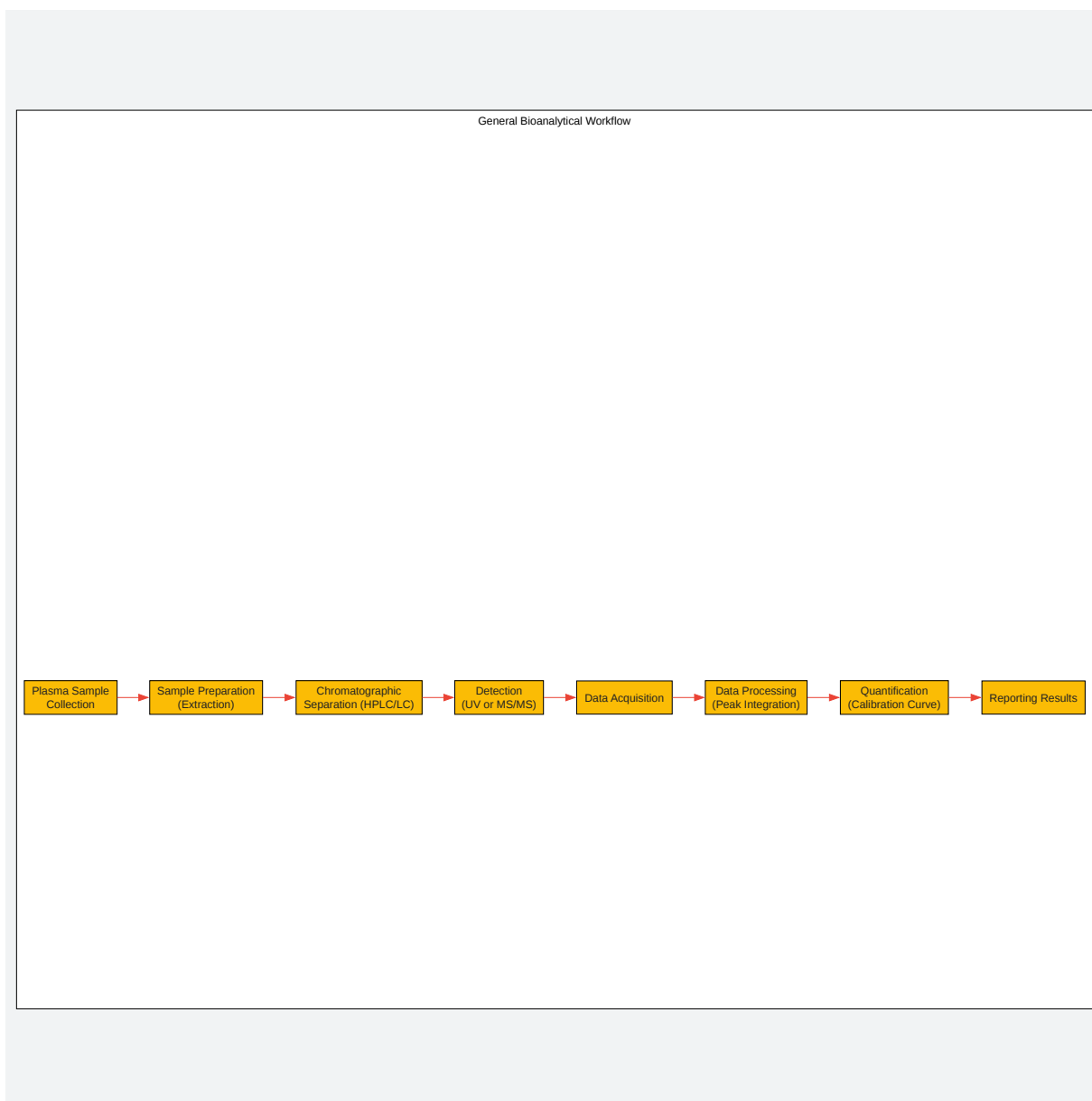
Caption: Workflow for Montelukast Analysis using Protein Precipitation.





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Caption: Workflow for Montelukast Analysis using Liquid-Liquid Extraction.



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Caption: General Logical Flow for Bioanalytical Quantification.

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